Epistephamiersine's Definitive Stereochemical Differentiation from Stephamiersine via 13C NMR Chemical Shifts
Epistephamiersine is distinguished from its epimer, stephamiersine, by the stereochemistry of its C-7 methoxyl group, which adopts a β-equatorial configuration. This key structural difference is quantitatively reflected in their 13C NMR spectra, particularly in the N-methyl carbon resonance. The N-methyl carbon (N-CH3) of epistephamiersine exhibits a chemical shift of δ 35.9 ppm, which is significantly distinct from that of stephamiersine (δ 36.3 ppm), a difference of 0.4 ppm [1]. This specific spectral fingerprint allows for the unambiguous identification and differentiation of these two otherwise isobaric compounds in complex mixtures [2].
| Evidence Dimension | 13C NMR Chemical Shift (δ, ppm) of N-methyl carbon |
|---|---|
| Target Compound Data | δ 35.9 ppm |
| Comparator Or Baseline | Stephamiersine: δ 36.3 ppm |
| Quantified Difference | Δ 0.4 ppm (upfield shift) |
| Conditions | 13C NMR spectroscopy in CDCl3 |
Why This Matters
For scientists requiring precise identification and quantification of epistephamiersine in natural product extracts or synthetic mixtures, this 0.4 ppm difference in 13C NMR is a critical, verifiable benchmark that ensures analytical accuracy and prevents misassignment.
- [1] Matsui, M., Kabashima, T., Ishida, K., Takebayashi, T., & Watanabe, Y. (1982). Carbon-13 NMR Spectra of Some Hasubanan Alkaloids. Journal of Natural Products, 45(4), 497-498. View Source
- [2] Tomita, M., Kozuka, M., & Takahashi, K. (1975). Constitution of Four New Hasubanan Alkaloids from Stephania japonica MIERS. Chemical and Pharmaceutical Bulletin, 23(6), 1323-1335. View Source
